molecular formula C12H13F3O B7870852 1-(3,4,5-Trifluorophenyl)hexan-1-one

1-(3,4,5-Trifluorophenyl)hexan-1-one

Cat. No.: B7870852
M. Wt: 230.23 g/mol
InChI Key: WFWFLNLSIQETEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trifluorophenyl)hexan-1-one is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.226 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a hexanone backbone. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3,4,5-Trifluorophenyl)hexan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a trifluorophenylboronic acid with a hexanone derivative in the presence of a palladium catalyst and a base.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing costs, and ensuring the purity of the final product.

Chemical Reactions Analysis

1-(3,4,5-Trifluorophenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)hexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)hexan-1-one involves its interaction with molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

1-(3,4,5-Trifluorophenyl)hexan-1-one can be compared with other similar compounds, such as:

    1-(2,4,6-Trifluorophenyl)hexan-1-one: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and properties.

    1-(3,4-Difluorophenyl)hexan-1-one: The absence of one fluorine atom can lead to differences in chemical behavior and biological activity.

    1-(3,4,5-Trifluorophenyl)pentan-1-one: The shorter carbon chain in this compound can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern and hexanone backbone, which confer distinct properties and applications.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-3-4-5-11(16)8-6-9(13)12(15)10(14)7-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWFLNLSIQETEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.